Superior Potency in Gallium-Resistant Lung Cancer: 80-Fold Increase Over Gallium Acetylacetonate vs. a 13-Fold Increase for the Lead Analog 7919469
In a direct head-to-head study using gallium-resistant human lung adenocarcinoma (A549) cells, target compound 5476423 demonstrated an 80-fold increased potency compared to gallium acetylacetonate (GaAcAc). Under identical conditions, the comparator analog compound 7919469 (a naphthalene-tetrazole scaffold) achieved only a 13-fold increase. This represents a >6-fold superiority in fold-potency gain for the target compound over the next-best lead from the same screening campaign [1].
| Evidence Dimension | Fold-increase in anti-proliferative potency over GaAcAc in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc |
| Comparator Or Baseline | Compound 7919469: 13-fold increased potency vs. GaAcAc |
| Quantified Difference | Target compound exhibits a 6.15-fold greater potency gain relative to the comparator analog |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; virtual screening of AXL kinase homology model followed by in vitro anti-proliferative assay |
Why This Matters
Procurement for oncology research targeting gallium-resistant cancers mandates the most potent scaffold; this dataset positions 5476423 as significantly more effective than the closest in-class alternative identified in the same study.
- [1] Oyewumi, M. O., et al. 'Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway.' Bioorganic & Medicinal Chemistry Letters 24.18 (2014): 4553-4556. View Source
